
The Evolutionary Conservation of
Dihydrouridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Dihydrouridine

Cat. No.: B1360020 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Dihydrouridine (D), one of the most abundant and evolutionarily conserved modified

nucleosides, is a hallmark of transfer RNA (tRNA) in all domains of life.[1][2][3][4] Unlike other

modifications, the reduction of uridine to dihydrouridine by dihydrouridine synthases (DUS)

results in a non-planar, non-aromatic ring that introduces significant conformational flexibility

into RNA molecules.[5][6] This unique structural feature plays a crucial role in maintaining the

proper L-shaped tertiary structure of tRNA, particularly in response to environmental stressors

like temperature.[7][8] Initially thought to be confined primarily to the D-loop of tRNAs, recent

advancements in high-throughput sequencing have revealed the presence of dihydrouridine
in other RNA species, including messenger RNA (mRNA) and small nucleolar RNAs

(snoRNAs), hinting at a broader regulatory role in gene expression.[9][10][11][12]

Dysregulation of dihydrouridine levels and the expression of DUS enzymes have been

implicated in various human diseases, including cancer, highlighting their potential as

therapeutic targets. This technical guide provides an in-depth exploration of the evolutionary

conservation of dihydrouridine, the enzymes responsible for its synthesis, its functional

implications, and the experimental methodologies used for its study.

Introduction to Dihydrouridine
Dihydrouridine is a post-transcriptional modification formed by the enzymatic reduction of the

C5-C6 double bond of a uridine residue within an RNA molecule.[5][13] This saturation of the
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pyrimidine ring disrupts the planarity and aromaticity characteristic of the canonical

nucleobases, a feature unique to dihydrouridine.[5] The resulting 5,6-dihydrouracil base

imparts significant local flexibility to the RNA backbone.[6][14]

The primary location of dihydrouridine is within the D-loop of tRNAs, a region critical for the

proper folding and stabilization of the tRNA's tertiary structure.[1][2] By increasing

conformational plasticity, dihydrouridine is thought to be essential for the adaptability of

organisms to different environmental conditions, with higher levels observed in psychrophilic

(cold-adapted) organisms compared to thermophiles.[7][14][15]

The recent discovery of dihydrouridine in eukaryotic mRNAs has expanded its known

biological roles.[9][16][17][18] In mRNA, this modification has been shown to influence splicing

and translation, suggesting a novel layer of post-transcriptional gene regulation.[9][11][16][17]

Evolutionary Conservation of Dihydrouridine
Synthases (DUS)
The synthesis of dihydrouridine is catalyzed by a highly conserved family of flavoenzymes

known as dihydrouridine synthases (DUS).[1][5][13] These enzymes belong to the COG0042

family of orthologous genes and are found across all domains of life, suggesting their presence

in the Last Universal Common Ancestor (LUCA).[1][13][19] DUS enzymes utilize a flavin

mononucleotide (FMN) cofactor and NADPH as a reductant to catalyze the reduction of specific

uridine residues.[5][7][15]

Phylogenetic analyses have categorized the DUS family into distinct subfamilies with

specificities for different uridine positions within RNA.[1][5][6][7][13]

Bacterial DUS: Bacteria typically possess three main DUS subfamilies:

DusA: Modifies uridine at position 20 and/or 20a in the D-loop of tRNA.[4][7][20]

DusB: Modifies uridine at position 17.[4][7][20]

DusC: Modifies uridine at position 16.[4][7][20]

Eukaryotic DUS: Eukaryotes generally have four DUS subfamilies with non-overlapping

specificities:[21]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 12 Tech Support

https://www.benchchem.com/product/b1360020?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC9176250/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2667719/
https://www.researchgate.net/publication/396242967_Quantitative_CRACI_reveals_transcriptome-wide_distribution_of_RNA_dihydrouridine_at_base_resolution
https://www.benchchem.com/product/b1360020?utm_src=pdf-body
https://www.researchgate.net/publication/361508577_Dihydrouridine_in_the_Transcriptome_New_Life_for_This_Ancient_RNA_Chemical_Modification
https://dspace.mit.edu/bitstream/handle/1721.1/99341/Dedon_Quantitative%20analysis.pdf?sequence=1&isAllowed=y
https://www.benchchem.com/product/b1360020?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC11162810/
https://www.researchgate.net/publication/396242967_Quantitative_CRACI_reveals_transcriptome-wide_distribution_of_RNA_dihydrouridine_at_base_resolution
https://www.researchgate.net/figure/D-seq-identifies-dihydrouridine-sites-in-mRNAs-A-Plots-of-cDNA-end-positions-in-ALD6_fig3_360851427
https://www.benchchem.com/product/b1360020?utm_src=pdf-body
https://journals.plos.org/plosbiology/article?id=10.1371/journal.pbio.3001720
https://www.researchgate.net/publication/356371571_Transcription-wide_mapping_of_dihydrouridine_reveals_that_mRNA_dihydrouridylation_is_required_for_meiotic_chromosome_segregation
https://academic.oup.com/nar/article/52/21/12784/7845166
https://pmc.ncbi.nlm.nih.gov/articles/PMC12501074/
https://journals.plos.org/plosbiology/article?id=10.1371/journal.pbio.3001720
https://pmc.ncbi.nlm.nih.gov/articles/PMC9299342/
https://www.researchgate.net/publication/356371571_Transcription-wide_mapping_of_dihydrouridine_reveals_that_mRNA_dihydrouridylation_is_required_for_meiotic_chromosome_segregation
https://academic.oup.com/nar/article/52/21/12784/7845166
https://www.benchchem.com/product/b1360020?utm_src=pdf-body
https://www.benchchem.com/product/b1360020?utm_src=pdf-body
https://www.benchchem.com/product/b1360020?utm_src=pdf-body
https://www.researchgate.net/publication/361508577_Dihydrouridine_in_the_Transcriptome_New_Life_for_This_Ancient_RNA_Chemical_Modification
https://pmc.ncbi.nlm.nih.gov/articles/PMC9176250/
https://www.researchgate.net/publication/360400001_Epitranscriptomic_mapping_of_RNA_modifications_at_single-nucleotide_resolution_using_rhodamine_sequencing_Rho-seq
https://www.researchgate.net/publication/361508577_Dihydrouridine_in_the_Transcriptome_New_Life_for_This_Ancient_RNA_Chemical_Modification
https://www.researchgate.net/publication/360400001_Epitranscriptomic_mapping_of_RNA_modifications_at_single-nucleotide_resolution_using_rhodamine_sequencing_Rho-seq
https://pmc.ncbi.nlm.nih.gov/articles/PMC3674756/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9176250/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11162810/
https://www.researchgate.net/figure/D-seq-identifies-dihydrouridine-sites-in-mRNAs-A-Plots-of-cDNA-end-positions-in-ALD6_fig3_360851427
https://www.researchgate.net/publication/361508577_Dihydrouridine_in_the_Transcriptome_New_Life_for_This_Ancient_RNA_Chemical_Modification
https://pmc.ncbi.nlm.nih.gov/articles/PMC9176250/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2667719/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11162810/
https://www.researchgate.net/publication/360400001_Epitranscriptomic_mapping_of_RNA_modifications_at_single-nucleotide_resolution_using_rhodamine_sequencing_Rho-seq
https://pmc.ncbi.nlm.nih.gov/articles/PMC8632129/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11162810/
https://m.youtube.com/watch?v=iMEL8ojfsi0
https://pmc.ncbi.nlm.nih.gov/articles/PMC8632129/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11162810/
https://m.youtube.com/watch?v=iMEL8ojfsi0
https://pmc.ncbi.nlm.nih.gov/articles/PMC8632129/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11162810/
https://m.youtube.com/watch?v=iMEL8ojfsi0
https://www.mdpi.com/2075-5309/15/24/4487
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1360020?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Dus1: Modifies uridines at positions 16 and 17.[5][7]

Dus2: Modifies uridine at position 20.[5][7]

Dus3: Modifies uridine at position 47 in the variable loop.[5][7]

Dus4: Modifies uridines at positions 20a and 20b.[5][7]

Archaeal DUS: The archaeal DUS enzymes form a distinct branch and are less well-

characterized compared to their bacterial and eukaryotic counterparts.[1][4][13]

The evolutionary history of the DUS family is thought to have involved gene duplication events

from an ancestral DUS gene, leading to the diversification of substrate specificities observed

today.[1][13]

Data Presentation: Quantitative Analysis of
Dihydrouridine
The abundance of dihydrouridine varies across different RNA types and organisms. The

following tables summarize available quantitative data.

Table 1: Dihydrouridine Abundance in tRNA and rRNA

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 12 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC9176250/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11162810/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9176250/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11162810/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9176250/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11162810/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9176250/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11162810/
https://www.researchgate.net/publication/361508577_Dihydrouridine_in_the_Transcriptome_New_Life_for_This_Ancient_RNA_Chemical_Modification
https://pmc.ncbi.nlm.nih.gov/articles/PMC8632129/
https://www.researchgate.net/publication/360400001_Epitranscriptomic_mapping_of_RNA_modifications_at_single-nucleotide_resolution_using_rhodamine_sequencing_Rho-seq
https://www.researchgate.net/publication/361508577_Dihydrouridine_in_the_Transcriptome_New_Life_for_This_Ancient_RNA_Chemical_Modification
https://www.researchgate.net/publication/360400001_Epitranscriptomic_mapping_of_RNA_modifications_at_single-nucleotide_resolution_using_rhodamine_sequencing_Rho-seq
https://www.benchchem.com/product/b1360020?utm_src=pdf-body
https://www.benchchem.com/product/b1360020?utm_src=pdf-body
https://www.benchchem.com/product/b1360020?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1360020?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Organism RNA Type
Moles of D per
Mole of RNA

Method Reference

Escherichia coli
Unfractionated

tRNA
~1.5

In vitro activity

assay
[8]

Escherichia coli
Unfractionated

tRNA
1.4 LC-MS [22][23]

Escherichia coli 23S rRNA 1.1 LC-MS [22][23]

Mycoplasma

capricolum

Unfractionated

tRNA
~1.5 (Wild Type)

In vitro activity

assay
[8]

Mycoplasma

capricolum

Unfractionated

tRNA (ΔdusA)
0.6

In vitro activity

assay
[8]

Mycoplasma

capricolum

Unfractionated

tRNA (ΔdusB)
0.9

In vitro activity

assay
[8]

Mycoplasma

capricolum

Unfractionated

tRNA (ΔdusC)
1.3

In vitro activity

assay
[8]

Table 2: Substrate Specificity of Dihydrouridine Synthase (DUS) Families

DUS Family Organism/Domain
Target Uridine
Position(s) in tRNA

Reference(s)

DusA Bacteria 20, 20a [4][7][20]

DusB Bacteria 17 [4][7][20]

DusC Bacteria 16 [4][7][20]

Dus1 Eukaryotes 16, 17 [5][7]

Dus2 Eukaryotes 20 [5][7]

Dus3 Eukaryotes 47 [5][7]

Dus4 Eukaryotes 20a, 20b [5][7]
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Table 3: Kinetic Parameters of Dihydrouridine Synthases

Enzyme Organism Substrate KM (µM) kcat (s-1) Reference

BsDusB1
Bacillus

subtilis
NADPH 2.6 ± 0.4 0.013 ± 0.001 [7]

BsDusB1
Bacillus

subtilis
NADH 3.5 ± 0.6 0.013 ± 0.001 [7]

DusBMCap
Mycoplasma

capricolum
NADPH

>15 times

higher than

hDus2

- [4]

DUS 2
Saccharomyc

es cerevisiae

in vitro

transcribed

tRNA

-
3.5 x 10-5 ± 4

x 10-7
[19]

Experimental Protocols
Several methods have been developed for the detection and mapping of dihydrouridine in

RNA. The following sections provide an overview of the key experimental protocols.

Dihydrouridine Sequencing (D-Seq)
D-Seq is a method for transcriptome-wide mapping of dihydrouridine at single-nucleotide

resolution.[10][11]

Principle: D-Seq utilizes sodium borohydride (NaBH4) to chemically reduce dihydrouridine to

tetrahydrouridine. This modification stalls reverse transcriptase one nucleotide 3' to the

modified base, creating a termination signature that can be detected by high-throughput

sequencing.[9][11][16][24]

Workflow:

RNA Isolation and Fragmentation: Isolate total RNA or poly(A)+ RNA and fragment to the

desired size (e.g., 70-80 nucleotides).[10]
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Sodium Borohydride Treatment: Treat the fragmented RNA with NaBH4 to reduce

dihydrouridine. A control sample without NaBH4 treatment should be included.[10]

3' End Repair and Ligation: Dephosphorylate and repair the 3' ends of the RNA fragments,

followed by ligation of a 3' adapter.

Reverse Transcription: Perform reverse transcription using a primer complementary to the 3'

adapter. The reverse transcriptase will stall at the position of tetrahydrouridine.[10][11]

cDNA Purification and 5' Adapter Ligation: Purify the resulting cDNA and ligate a 5' adapter.

PCR Amplification and Sequencing: Amplify the library by PCR and perform high-throughput

sequencing.

Data Analysis: Align the sequencing reads to a reference genome/transcriptome and identify

positions with a significant increase in reverse transcription stops in the NaBH4-treated

sample compared to the control.

Rhodamine Sequencing (Rho-Seq)
Rho-Seq is another powerful method for the global detection of dihydrouridine.[12][25][26]

Principle: Similar to D-Seq, Rho-Seq begins with the reduction of dihydrouridine using

NaBH4. The resulting intermediate is then covalently labeled with a rhodamine fluorophore.

This bulky adduct efficiently blocks reverse transcription, allowing for the identification of

dihydrouridine sites.[9][11][16][24][27]

Workflow:

RNA Isolation: Extract total RNA from wild-type and DUS-knockout strains (as a negative

control).[13]

Sodium Borohydride Treatment and Rhodamine Labeling: Treat the RNA with NaBH4

followed by incubation with a rhodamine-containing compound. A mock-treated sample

serves as a control.[28]

Ribosomal RNA Depletion: Remove ribosomal RNA to enrich for other RNA species.
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cDNA Synthesis and Library Preparation: Synthesize cDNA and prepare sequencing

libraries.

Strand-Specific Deep Sequencing: Perform strand-specific high-throughput sequencing.

Data Analysis: Analyze the data to identify sites of significant reverse transcription

termination in the rhodamine-labeled sample compared to the mock-treated and DUS-

knockout samples.

Chemical Reduction Assisted Cytosine Incorporation
Sequencing (CRACI-seq)
CRACI-seq is a highly sensitive and quantitative method for mapping dihydrouridine at single-

base resolution.[14][15][18]

Principle: CRACI-seq also utilizes chemical reduction of dihydrouridine. However, under

optimized reverse transcription conditions, the reduced dihydrouridine leads to

misincorporation of cytosine (a T-to-C transition in the sequencing data) instead of a complete

stall.[14]

Workflow:

RNA Isolation and Fragmentation: Isolate and fragment the RNA of interest.

Potassium Borohydride (KBH4) Treatment: Treat the RNA with KBH4 to reduce

dihydrouridine.

Reverse Transcription with Optimized Conditions: Perform reverse transcription using

specific conditions that promote misincorporation at the reduced dihydrouridine sites.

Library Preparation and Sequencing: Prepare sequencing libraries and perform high-

throughput sequencing.

Data Analysis: Identify D sites by looking for T-to-C mutations that are dependent on the

KBH4 treatment. The frequency of the mutation can be used to quantify the stoichiometry of

the modification.[14]
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DUS enzymatic reaction cycle.
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Rho-Seq experimental workflow.
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Functional Impact of Dihydrouridine in mRNA
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. researchgate.net [researchgate.net]

2. dspace.mit.edu [dspace.mit.edu]

3. Molecular basis of dihydrouridine formation on tRNA - PMC [pmc.ncbi.nlm.nih.gov]

4. Dihydrouridine synthesis in tRNAs is under reductive evolution in Mollicutes - PMC
[pmc.ncbi.nlm.nih.gov]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 12 Tech Support

https://www.benchchem.com/product/b1360020?utm_src=pdf-body
https://www.benchchem.com/product/b1360020?utm_src=pdf-body-img
https://www.benchchem.com/product/b1360020?utm_src=pdf-custom-synthesis
https://www.researchgate.net/publication/361508577_Dihydrouridine_in_the_Transcriptome_New_Life_for_This_Ancient_RNA_Chemical_Modification
https://dspace.mit.edu/bitstream/handle/1721.1/99341/Dedon_Quantitative%20analysis.pdf?sequence=1&isAllowed=y
https://pmc.ncbi.nlm.nih.gov/articles/PMC3241823/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8632129/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8632129/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1360020?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


5. The Dihydrouridine landscape from tRNA to mRNA: a perspective on synthesis, structural
impact and function - PMC [pmc.ncbi.nlm.nih.gov]

6. Mechanism of Dihydrouridine Synthase 2 from Yeast and the Importance of Modifications
for Efficient tRNA Reduction - PMC [pmc.ncbi.nlm.nih.gov]

7. Functional redundancy in tRNA dihydrouridylation - PMC [pmc.ncbi.nlm.nih.gov]

8. medium.com [medium.com]

9. Expanding the epitranscriptome: Dihydrouridine in mRNA | PLOS Biology
[journals.plos.org]

10. Transcriptome-wide mapping reveals a diverse dihydrouridine landscape including
mRNA - PMC [pmc.ncbi.nlm.nih.gov]

11. Expanding the epitranscriptome: Dihydrouridine in mRNA - PMC [pmc.ncbi.nlm.nih.gov]

12. graphviz.org [graphviz.org]

13. researchgate.net [researchgate.net]

14. researchgate.net [researchgate.net]

15. researchgate.net [researchgate.net]

16. researchgate.net [researchgate.net]

17. academic.oup.com [academic.oup.com]

18. Quantitative CRACI reveals transcriptome-wide distribution of RNA dihydrouridine at
base resolution - PMC [pmc.ncbi.nlm.nih.gov]

19. Molecular evolution of dihydrouridine synthases - PMC [pmc.ncbi.nlm.nih.gov]

20. m.youtube.com [m.youtube.com]

21. mdpi.com [mdpi.com]

22. Quantitative measurement of dihydrouridine in RNA using isotope dilution liquid
chromatography-mass spectrometry (LC/MS) - PMC [pmc.ncbi.nlm.nih.gov]

23. academic.oup.com [academic.oup.com]

24. researchgate.net [researchgate.net]

25. Transcription-wide mapping of dihydrouridine reveals that mRNA dihydrouridylation is
required for meiotic chromosome segregation [dspace.mit.edu]

26. Transcription-wide mapping of dihydrouridine reveals that mRNA dihydrouridylation is
required for meiotic chromosome segregation - PMC [pmc.ncbi.nlm.nih.gov]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 12 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC9176250/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9176250/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2667719/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2667719/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11162810/
https://medium.com/@dinis.cruz/dot-language-graph-based-diagrams-c3baf4c0decc
https://journals.plos.org/plosbiology/article?id=10.1371/journal.pbio.3001720
https://journals.plos.org/plosbiology/article?id=10.1371/journal.pbio.3001720
https://pmc.ncbi.nlm.nih.gov/articles/PMC9129914/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9129914/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9299342/
https://www.graphviz.org/pdf/dotguide.pdf
https://www.researchgate.net/publication/360400001_Epitranscriptomic_mapping_of_RNA_modifications_at_single-nucleotide_resolution_using_rhodamine_sequencing_Rho-seq
https://www.researchgate.net/publication/396242967_Quantitative_CRACI_reveals_transcriptome-wide_distribution_of_RNA_dihydrouridine_at_base_resolution
https://www.researchgate.net/figure/D-seq-identifies-dihydrouridine-sites-in-mRNAs-A-Plots-of-cDNA-end-positions-in-ALD6_fig3_360851427
https://www.researchgate.net/publication/356371571_Transcription-wide_mapping_of_dihydrouridine_reveals_that_mRNA_dihydrouridylation_is_required_for_meiotic_chromosome_segregation
https://academic.oup.com/nar/article/52/21/12784/7845166
https://pmc.ncbi.nlm.nih.gov/articles/PMC12501074/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12501074/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3674756/
https://m.youtube.com/watch?v=iMEL8ojfsi0
https://www.mdpi.com/2075-5309/15/24/4487
https://pmc.ncbi.nlm.nih.gov/articles/PMC146067/
https://pmc.ncbi.nlm.nih.gov/articles/PMC146067/
https://academic.oup.com/nar/article/24/16/3242/2359936
https://www.researchgate.net/figure/Overview-of-the-experimental-method-data-analysis-workflow-and-Stereo-seq-data-quality_fig1_360648541
https://dspace.mit.edu/handle/1721.1/147803
https://dspace.mit.edu/handle/1721.1/147803
https://pmc.ncbi.nlm.nih.gov/articles/PMC8792297/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8792297/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1360020?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


27. RNA-Seq workflow: gene-level exploratory analysis and differential expression - PMC
[pmc.ncbi.nlm.nih.gov]

28. illumina.com [illumina.com]

To cite this document: BenchChem. [The Evolutionary Conservation of Dihydrouridine: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1360020#the-evolutionary-conservation-of-
dihydrouridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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